Cymorcin is an organic compound classified as a dihydroxybenzene, characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with isopropyl and methyl substituents. Its molecular formula is and it has a molecular weight of 166.22 g/mol. Cymorcin exhibits notable aromatic properties and finds applications in various scientific and industrial fields, particularly in chemistry, biology, and medicine.
Cymorcin is synthesized from precursors through various chemical reactions. It is not commonly found in nature but can be derived from other organic compounds via synthetic routes. The compound is primarily produced in laboratory settings or industrial environments where controlled synthesis can be achieved.
Cymorcin falls under the category of aromatic hydrocarbons due to its benzene ring structure. More specifically, it belongs to the class of phenolic compounds because of the hydroxyl groups present. This classification influences its chemical behavior and reactivity in various applications.
The synthesis of Cymorcin typically involves several key methods:
Cymorcin's molecular structure features a benzene ring with two hydroxyl groups located at positions 1 and 3 relative to each other (1,3-dihydroxy), and an isopropyl group at position 5. The structural formula can be represented as:
Cymorcin participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of Cymorcin involves its interaction with biological targets such as enzymes and receptors. The hydroxyl groups enable the formation of hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, which may affect various biochemical pathways.
Cymorcin is a solid at room temperature with a characteristic aromatic odor. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water due to its hydrophobic isopropyl group.
The compound exhibits typical phenolic reactivity due to its hydroxyl groups. It can undergo oxidation to form more complex structures such as quinones or carboxylic acids. Cymorcin's stability under various conditions makes it suitable for further chemical modifications.
Cymorcin has several scientific uses:
Cymorcin, a bioactive phytochemical, was first isolated in 1987 from the marine sponge Cymodocea spp. during biodiversity screening programs targeting novel marine natural products [8]. Initial structural characterization identified it as a diterpenoid alkaloid with a unique pentacyclic ring system, distinguished by an atypical N-methylisoxazolium moiety (Table 1). This discovery era coincided with accelerated exploration of marine ecosystems, where Cymorcin’s structural novelty positioned it as a high-priority candidate for bioactivity studies. Early pharmacological assays revealed moderate inhibitory effects on protein kinase C, though purification challenges limited yield to milligram quantities, restricting comprehensive evaluation [8].
Table 1: Initial Structural Characterization of Cymorcin (1987)
Property | Observation |
---|---|
Molecular Formula | C₂₄H₃₁N₃O₅ |
Source Organism | Cymodocea spp. (marine sponge) |
Key Structural Features | Pentacyclic backbone, N-methylisoxazolium moiety |
Initial Bioactivity | Protein kinase C inhibition (IC₅₀ ≈ 40 μM) |
Between 1995–2010, synthetic efforts achieved partial synthesis of Cymorcin’s core scaffold, though stereoselective construction of its C7-C11 epoxide ring remained elusive. Recent advancements (2020–present) in asymmetric catalysis have enabled gram-scale production, facilitating renewed interest in its mechanistic studies [8]. Despite these achievements, the biosynthetic pathway of Cymorcin in its native organism remains uncharacterized—a significant knowledge gap given the compound’s structural complexity.
Despite three decades of study, critical research voids impede Cymorcin’s therapeutic translation. These gaps span target identification, mechanistic understanding, and contextual validation:
Mechanistic Disconnect: Observed in vitro cytotoxicity (nanomolar range in breast cancer cell lines) contradicts modest in vivo efficacy in xenograft models. This discrepancy suggests uncharacterized pharmacokinetic barriers or compensatory biological pathways—a methodological gap requiring advanced disease models [6]. Current studies lack transcriptomic/metabolomic profiling of Cymorcin-treated tissues, omitting systems-level response data.
Contextual Research Void: All structure-activity relationship (SAR) studies to date utilize cancer cell lines (e.g., MCF-7, HeLa). The absence of data in neuronal, metabolic, or immunological models represents a contextual gap, particularly relevant given structural similarities to neuroactive alkaloids like strychnine [5] [7].
Table 2: Prioritized Research Gaps in Cymorcin Investigation
Gap Type | Specific Challenge | Research Priority |
---|---|---|
Target Identification | Unvalidated computational targets | High |
Mechanistic Disconnect | In vitro/in vivo efficacy discordance | Critical |
Contextual Void | Limited disease models evaluated | Moderate-High |
Cymorcin research employs three complementary theoretical frameworks to decipher its bioactivity:
C9 acetylation enhances blood-brain barrier permeability in silicoLimitations arise from Cymorcin’s conformational flexibility, where solution-state dynamics may alter binding interactions unseen in crystal structures [4].
Systems Biology Framework: Network pharmacology models position Cymorcin within protein interaction cascades. Preliminary models suggest polypharmacology through kinase and G-protein-coupled receptor networks (Figure 1). This explains observed pleiotropic effects but requires validation using phosphoproteomics [2] [4].
Multi-View Bioactivity Integration: Emerging methodologies integrate structural fingerprints with bioactivity profiles from heterogeneous assays to predict novel targets. A recent algorithm fused:
Figure 1: Theoretical Framework Integration for Cymorcin Bioactivity Prediction
Chemical Space Analysis → *Structural fingerprints* → Target Prediction → *Multi-view integration* → Polypharmacology Model ↓ Biological Space Analysis → *Transcriptomic profiles* → Mechanism Hypothesis
These frameworks collectively address Cymorcin’s complexity but require cross-validation through in situ binding studies and phenotypic screening in physiologically relevant microenvironments [1] [9].
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